3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea
Description
Properties
IUPAC Name |
1-amino-3-[(E)-1-(furan-2-yl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4H,8H2,1H3,(H2,9,11,13)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNXAFXYKLJKMB-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NN)/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated under reflux . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions where the amino or thiourea groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives with ethylideneamino substituents are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with five analogs:
Structural Features
Physical and Spectral Properties
Crystallographic and Supramolecular Features
Biological Activity
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea, a thiourea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C7H10N4OS and a molecular weight of 198.24 g/mol, exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
Chemical Structure
The compound features a thiourea functional group linked to a furan moiety, which is believed to contribute to its biological activity. The structural formula can be represented as follows:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes or pathways involved in disease processes, such as cancer cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiourea compounds against a range of microorganisms:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 40-50 | E. faecalis, P. aeruginosa |
| Other Thioureas | 20-30 | S. typhi, K. pneumoniae |
The results demonstrated that the compound displayed comparable efficacy to standard antibiotics like ceftriaxone in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies using various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 18-26 | Cytotoxicity observed |
| HeLa | 38-46 | Moderate cytotoxicity |
These findings suggest that this compound may target specific signaling pathways associated with tumor growth and angiogenesis .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in vitro. A study assessing its impact on cytokine release found:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 72% |
| IL-6 | 83% |
These results indicate that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Activity
Recent investigations have suggested neuroprotective effects attributed to thiourea derivatives. The compound demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission:
| Enzyme | IC50 (nM) |
|---|---|
| AChE | 33.27 |
| BChE | 105.9 |
This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of thiourea derivatives similar to this compound. For example:
- Antimicrobial Evaluation : A study synthesized several thiourea derivatives and tested their antimicrobial activity against both gram-positive and gram-negative bacteria. The findings indicated that compounds with furan rings exhibited enhanced activity compared to those without .
- Cytotoxicity Studies : In another case study involving MCF-7 breast cancer cells, the derivative exhibited significant cytotoxicity at low concentrations (IC50 < 20 µM), indicating its potential as an anticancer agent .
- Inflammation Studies : The anti-inflammatory effects were validated through assays measuring cytokine levels post-treatment with the compound, showing significant reductions in pro-inflammatory markers .
Q & A
Q. What are the standard synthetic protocols for 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between furan-2-carbaldehyde and thiourea derivatives under reflux in ethanol. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of aldehyde to thiourea to minimize side products.
- Solvent Optimization : Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux.
- Catalysis : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) may accelerate imine formation .
- Yield Improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity.
Q. Which spectroscopic techniques are essential for characterizing this thiourea derivative?
Critical methods include:
- FT-IR : Confirm the presence of thiourea (C=S stretch ~1250–1350 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹).
- ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and thiourea NH signals (δ 9–11 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 226) .
Q. What are the common chemical reactions involving the thiourea moiety in this compound?
The thiourea group participates in:
- Nucleophilic Substitution : Reacts with alkyl halides to form thioethers.
- Oxidation : Converts C=S to sulfonic acids using H₂O₂ or KMnO₄.
- Coordination Chemistry : Binds metal ions (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, relevant for catalytic studies .
Q. How is preliminary biological activity screening conducted for this compound?
Q. What are the basic crystallographic parameters for structural validation?
- Unit Cell Parameters : Triclinic or monoclinic systems are common (e.g., a = 7.98 Å, b = 11.76 Å for similar derivatives).
- Hydrogen Bonding : N–H⋯S and O–H⋯O interactions stabilize crystal packing .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : SHELXL (via Olex2 or SHELXTL) refines anisotropic displacement parameters.
- Ambiguity Resolution : For E/Z isomerism, validate geometry using Fourier difference maps and Hirshfeld surface analysis .
Q. What computational methods support mechanistic studies of its reactivity?
Q. How do non-covalent interactions influence supramolecular assembly?
- Hydrogen Bonds : N–H⋯S and O–H⋯N interactions form helical chains (e.g., dihedral angles ~7–8° between aromatic rings).
- π–π Stacking : Furan and phenyl rings align with centroid distances of 3.5–4.0 Å.
- C–H⋯S Contacts : Stabilize 3D networks, analyzed via Mercury software .
Q. How can contradictory biological activity data be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
